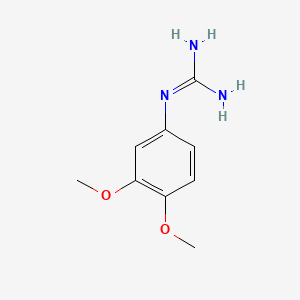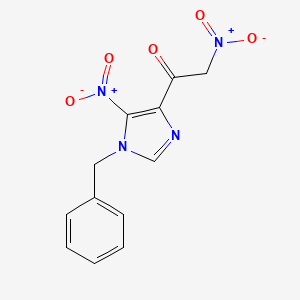
N-(3,4-ジメトキシフェニル)グアニジン
概要
説明
N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol. This compound is known for its applications in research and industrial settings due to its unique chemical properties.
科学的研究の応用
N-(3,4-dimethoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .
Mode of Action
It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-(3,4-dimethoxyphenyl)guanidine would bind to the α2-adrenoceptor, triggering a response.
Result of Action
As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.
生化学分析
Biochemical Properties
N-(3,4-Dimethoxyphenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with aldehyde dehydrogenase, mitochondrial, and guanidinoacetate N-methyltransferase . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
N-(3,4-Dimethoxyphenyl)guanidine impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This modulation can lead to changes in cellular activities and responses.
Molecular Mechanism
The molecular mechanism of N-(3,4-Dimethoxyphenyl)guanidine involves its binding interactions with biomolecules. It acts by enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, it interacts with enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,4-Dimethoxyphenyl)guanidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(3,4-Dimethoxyphenyl)guanidine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular activities and functions.
Dosage Effects in Animal Models
The effects of N-(3,4-Dimethoxyphenyl)guanidine vary with different dosages in animal models. At lower doses, it may enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
N-(3,4-Dimethoxyphenyl)guanidine is involved in several metabolic pathways. It interacts with enzymes such as guanidinoacetate N-methyltransferase and aldehyde dehydrogenase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of various metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(3,4-Dimethoxyphenyl)guanidine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell.
Subcellular Localization
N-(3,4-Dimethoxyphenyl)guanidine’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
準備方法
The synthesis of N-(3,4-dimethoxyphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N-(3,4-dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
類似化合物との比較
N-(3,4-dimethoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
N-(3,4-dimethoxyphenyl)guanidine hydrochloride: Similar in structure but with different solubility and stability properties.
Diphenylguanidine: Used in rubber production and as a complexing agent.
The uniqueness of N-(3,4-dimethoxyphenyl)guanidine lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57004-61-2 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)










